3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyridine ring, and a hydroxyl group. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.
The compound is cataloged with the identification number 865075-33-8 and is available for purchase from chemical suppliers like Benchchem, which provides insights into its synthesis and applications in research.
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol falls under the category of piperidine derivatives. These compounds are often studied for their pharmacological properties, particularly in relation to receptor binding and enzyme inhibition.
The synthesis of 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol typically involves multiple synthetic steps. The general approach includes:
Specific conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis. For example, solvents like ethanol or dichloromethane may be used depending on the reactivity of the intermediates involved.
The compound has a molecular formula of CHNO, indicating it contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions must be carefully controlled to achieve desired outcomes.
The mechanism of action for 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, the compound modulates their activity, potentially leading to various biological effects. This mechanism is crucial for its applications in pharmacology and biochemistry.
The physical properties of 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential interactions with biological systems.
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol has several notable applications in scientific research:
The synthesis of 3-(1-(2-(pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol (CAS: 865075-33-8) relies on sequential alkylation and coupling reactions to assemble its piperidine-pyridine core. A representative pathway begins with N-alkylation of 4-hydroxypiperidine using 1,3-dibromopropane under reflux conditions in propan-1-ol, generating the key bromoalkyl intermediate a (bromopropylpiperidine). Subsequent nucleophilic displacement links the pyridine moiety: intermediate a reacts with 4-vinylpyridine or 4-(2-bromoethyl)pyridine in ethanol/water solvent systems with potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI). The KI additive mitigates halide dissociation issues, enhancing reaction homogeneity. This step installs the critical 2-(pyridin-4-yl)ethyl chain at the piperidine nitrogen [2] [8].
Final functionalization involves converting the terminal bromine to the propanol group. This is achieved through direct hydrolysis under basic conditions (NaOH/K₂CO₃) or via Gabriel synthesis followed by hydrazinolysis. The polar hydroxy group necessitates careful stoichiometry control to avoid diol byproducts. Typical isolated yields for the three-step sequence range from 32–45% after chromatographic purification, with the alkylation steps proving most yield-limiting due to competing oligomerization [5] [8]. Modifications to this core pathway include using 4-(2-aminoethyl)pyridine as the nucleophile, though this requires Boc protection/deprotection cycles to prevent polyalkylation, adding two steps without significant yield improvement [5].
Table 1: Representative Synthetic Routes to 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol
Step Sequence | Key Reagents/Conditions | Intermediate | Yield (%) | Ref. |
---|---|---|---|---|
Bromopropylpiperidine formation | 1,3-Dibromopropane, propan-1-ol, reflux | 3-(4-bromopropyl)piperidine | 68 | [8] |
N-Ethylpyridinylation | 4-Vinylpyridine, EtOH/H₂O, K₂CO₃/KI, 80°C | 1-(2-(pyridin-4-yl)ethyl)piperidin-4-yl)propyl bromide | 52 | [5] |
Hydroxyl installation | 6M NaOH, tetrabutylammonium bromide, 90°C | Target compound | 78 (step) | [2] |
Alternative amine route | Boc-protected 4-(2-aminoethyl)pyridine, DIPEA, ACN, then TFA | Low yield due to side reactions | <30 | [5] |
Regioselectivity is paramount when conjugating the pyridine and piperidine moieties. The nucleophilicity of the pyridine nitrogen necessitates strict control to prevent N-alkylation instead of the desired C-alkylation. 4-Substituted pyridines exhibit preferential reactivity at the para position’s carbon due to resonance stabilization of the transition state. However, under acidic or high-temperature conditions, unwanted quaternary ammonium salt formation (pyridinium species) competes, particularly with 4-aminopyridines or 4-halopyridines. To suppress this, reactions are conducted in anhydrous aprotic solvents (acetonitrile, DMF) with mild bases like K₂CO₃ or N,N-diisopropylethylamine (DIPEA) maintaining pH 8–9 [6] [9].
The 4-pyridyl position’s linear geometry allows optimal spacer length selection between heterocycles. Ethyl (–CH₂CH₂–) spacers, as in 3-(1-(2-(pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol, outperform methyl (–CH₂–) analogs in conformational flexibility and biological target engagement. Shorter spacers increase steric hindrance around the piperidine nitrogen, reducing its hydrogen-bonding capacity. Computational models (DFT) reveal the ethyl spacer enables a low-energy "folded" conformation where the pyridine nitrogen approaches within 3.8 Å of the piperidine proton—a geometry facilitating simultaneous binding at biological targets like CNS receptors [6] [8]. This electronic and steric complementarity explains why 4-pyridyl derivatives show enhanced activity over 2- or 3-isomers in receptor assays, as 2-substituted variants create unfavorable dipole moments and 3-substituted isomers induce torsional strain [5].
Table 2: Impact of Pyridine Regiochemistry on Conjugation Efficiency and Molecular Properties
Substitution Pattern | Reaction Conditions | Quaternization Byproduct (%) | Preferred Spacer | Conformational Energy (kcal/mol) |
---|---|---|---|---|
4-Pyridyl | K₂CO₃, ACN, reflux | <5% | –CH₂CH₂– | 2.8 |
3-Pyridyl | DIPEA, DMF, 100°C | 15–22% | –CH₂CH₂CH₂– | 4.1 |
2-Pyridyl | K₂CO₃, DMSO, 120°C | 30–40% | –CH₂CH₂CH₂– | 6.3 |
C–N bond construction between pyridine and piperidine subunits employs both homogeneous and heterogeneous catalysis. Heterogeneous nickel silicide catalysts (NiSiₓ) enable pyridine hydrogenation to piperidines under acid-free aqueous conditions—crucial for acid-labile substituents. For 3-(1-(2-(pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol, however, N-alkylation dominates over ring hydrogenation. Here, Pd/XPhos systems catalyze Buchwald-Hartwig couplings between 4-(2-bromoethyl)pyridine and piperidin-4-ylpropan-1-ol precursors, achieving >90% conversion in <3 hours at 80°C. This method circumvents classical SN2 limitations with secondary amines, particularly steric hindrance at the piperidine nitrogen [3] [10].
Alternative approaches include reductive amination using 4-pyridineacetaldehyde and 3-(piperidin-4-yl)propan-1-ol with NaBH₃CN in methanol. Though high-yielding (75–85%), this route produces regioisomeric impurities if aldehyde purification is incomplete. Microwave-assisted CuI/DMEDA catalysis provides rapid access to the C–N bond but suffers from copper residues (>500 ppm) requiring chelating adsorbents during workup. For scale-up, Pd catalysis remains optimal: a kilogram-scale demonstration using Pd(OAc)₂/BINAP achieved 87% yield with residual Pd <10 ppm after activated charcoal treatment [3] [6].
Table 3: Catalytic Systems for C–N Bond Formation in Target Compound Synthesis
Catalyst System | Conditions | Reaction Time | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | Toluene, 80°C, K₃PO₄ base | 2.5 h | 92 | Tolerance for polar groups | Pd residue control |
NiSiₓ/TiO₂ (heterogeneous) | H₂O, H₂ (50 bar), 100°C | 24 h | 78 (for pyridine reduction) | Acid-free conditions | Limited to ring reduction |
CuI/DMEDA | Microwaves, 140°C, DMSO | 30 min | 68 | Rapid coupling | High Cu residues |
NaBH₃CN | MeOH, rt, 12 h | 12 h | 83 | No transition metals | Aldehyde impurities |
Incorporating the terminal hydroxy group presents acute purification challenges due to the compound’s high polarity (logP ≈ 0.8) and water solubility. Standard organic/aqueous partitioning fails to remove hydrophilic impurities like diols or residual salts. Chromatography on silica gel requires eluants with ≥15% methanol, complicating solvent recovery and extending process time. Industrial-scale workflows thus employ ion-exchange resins or crystallization as key purification steps. Formation of oxalate salts proves effective: treating the crude free base with oxalic acid in ethanol yields a crystalline solid (mp 142–144°C) with >99% HPLC purity after recrystallization [8].
Scalability is further hampered by the compound’s hygroscopicity. Drying under high vacuum (<0.1 mbar) at 40°C reduces water content to <0.5% w/w. Process optimization has identified methyl tert-butyl ether (MTBE) as the optimal anti-solvent for crystallization, minimizing co-precipitation of KBr byproducts from alkylation steps. A typical 100-gram batch achieves 97% purity (by NMR) and 98.5% recovery after two crystallizations. Continuous flow extraction designs also show promise, reducing solvent consumption by 70% compared to batch processing [2] [8].
Table 4: Purification Methods for 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol
Method | Conditions | Purity Outcome | Yield (%) | Key Challenge Mitigated |
---|---|---|---|---|
Oxalate salt crystallization | Oxalic acid, EtOH, MTBE anti-solvent | >99% (HPLC) | 85 | Removal of polar impurities |
Ion-exchange chromatography | Dowex® 50WX4, NH₄OH elution | 95% | 78 | Salt removal |
Silica gel chromatography | CH₂Cl₂:MeOH:NH₄OH (90:9:1) | 98% | 60 | High solvent consumption |
Continuous countercurrent extraction | Centrifugal contactors, ethyl acetate/water | 96% | 91 | Scalability to multi-kg |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1